molecular formula C11H13N3O3 B12907610 5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 62035-98-7

5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12907610
CAS No.: 62035-98-7
M. Wt: 235.24 g/mol
InChI Key: YAADLVIRZKIJHV-UHFFFAOYSA-N
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Description

5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the dimethoxy and methylphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethoxy-2-methylbenzoic acid hydrazide with a suitable reagent to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The dimethoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ormetoprim: A compound with a similar structure but different functional groups.

    (4,5-dimethoxy-2-methylphenyl)methylamine: Another compound with a similar aromatic ring structure.

Uniqueness

5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the oxadiazole ring and the dimethoxy-methylphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62035-98-7

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

5-(4,5-dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H13N3O3/c1-6-4-8(15-2)9(16-3)5-7(6)10-13-14-11(12)17-10/h4-5H,1-3H3,(H2,12,14)

InChI Key

YAADLVIRZKIJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=NN=C(O2)N)OC)OC

Origin of Product

United States

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